molecular formula C13H7F5O4 B445097 Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate CAS No. 402600-23-1

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate

Cat. No.: B445097
CAS No.: 402600-23-1
M. Wt: 322.18g/mol
InChI Key: KZHPRBPFBJLCBY-UHFFFAOYSA-N
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Description

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate is a specialized furan-based chemical building block designed for research and development applications. Compounds within this family are recognized for their utility as key intermediates in organic and medicinal chemistry synthesis. [1] The structure combines a methyl furoate core with a pentafluorophenoxy moiety, a pairing often employed to create novel molecular architectures with targeted biological activity. Furan derivatives similar to this compound are frequently utilized as versatile precursors in pharmaceutical research. For instance, closely related analogs have been used in the development of potent anti-tumor agents that function as histone deacetylase (HDAC) inhibitors, [2] as positive allosteric modulators of N-Methyl-D-aspartate receptors, [2] and as non-peptide gonadotropin-releasing hormone receptor antagonists for potential treatment of hormone-dependent cancers. [2] The presence of the pentafluorophenyl group is a significant structural feature, often incorporated to enhance a molecule's lipophilicity, metabolic stability, and binding affinity in drug discovery efforts. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

methyl 5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O4/c1-20-13(19)6-3-2-5(22-6)4-21-12-10(17)8(15)7(14)9(16)11(12)18/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHPRBPFBJLCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of Methyl 2-Furoate

The Blanc chloromethylation reaction is the cornerstone of this method, enabling the introduction of a chloromethyl group at the 5-position of methyl 2-furoate.

Reaction Conditions and Optimization

  • Starting material : Methyl 2-furoate (CAS 611-13-2), commercially available in >98% purity.

  • Reagents : Paraformaldehyde, anhydrous hydrogen chloride (HCl), and zinc chloride (ZnCl₂) as a Lewis acid catalyst.

  • Solvent : Dichloromethane (DCM) or chloroform under anhydrous conditions.

  • Temperature : 0–5°C during HCl gas introduction, followed by warming to 25°C for 12–24 hours.

The reaction proceeds via electrophilic aromatic substitution, where the ZnCl₂-activated formaldehyde generates a chloromethyl carbocation. This intermediate attacks the electron-rich 5-position of the furan ring, yielding methyl 5-(chloromethyl)-2-furoate (CAS 2144-37-8) with reported yields of 70–85%.

Key optimization parameters :

  • Molar ratios : A 1:1.2 ratio of methyl 2-furoate to paraformaldehyde minimizes side products.

  • Catalyst loading : 10 mol% ZnCl₂ balances reactivity and ease of purification.

Nucleophilic Substitution with Pentafluorophenol

The chloromethyl intermediate undergoes substitution with pentafluorophenol (C₆F₅OH) to install the pentafluorophenoxy group.

Reaction Mechanism and Conditions

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) deprotonates pentafluorophenol, enhancing nucleophilicity.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate SN₂ displacement.

  • Temperature : 60–80°C for 6–12 hours.

Representative procedure :

  • Methyl 5-(chloromethyl)-2-furoate (1.0 eq), pentafluorophenol (1.2 eq), and K₂CO₃ (2.0 eq) are combined in DMF.

  • The mixture is stirred at 70°C under nitrogen for 8 hours.

  • Workup involves dilution with ethyl acetate, washing with brine, and column chromatography (hexane/EtOAc 4:1) to isolate the product.

Yield : 65–78%, depending on purity of the chloromethyl intermediate.

Hydroxymethylation Followed by Mitsunobu Coupling

A less common route involves:

  • Hydroxymethylation of methyl 2-furoate using D-glucono-δ-lactone.

  • Mitsunobu reaction with pentafluorophenol, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Challenges : Lower yields (50–60%) and higher cost limit industrial adoption.

Comparative Analysis of Synthetic Methods

Parameter Blanc Chloromethylation Mitsunobu Coupling
Overall Yield 70–78%50–60%
Cost LowHigh
Reaction Time 24–36 hours12–18 hours
Scalability Industrial-scale feasibleLimited to lab-scale
Byproducts MinimalTriphenylphosphine oxide

Data synthesized from Refs.

Critical Process Considerations

Purification Challenges

  • Chloromethyl intermediate : Distillation under reduced pressure (114–116°C/3 mbar) removes unreacted paraformaldehyde.

  • Final product : Recrystallization from ethanol/water (1:3) achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pentafluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols or other reduced forms of the ester.

    Substitution: Substituted derivatives where fluorine atoms are replaced by nucleophiles.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Reaction Type Description
Nucleophilic SubstitutionReacts with nucleophiles to form new compounds
Coupling ReactionsCan be used in cross-coupling reactions

Biology

  • Biological Activity Studies : Derivatives of this compound are being investigated for their potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that modifications of the furoate structure can enhance biological efficacy.
Biological Activity Target Organisms/Cells Efficacy
AntimicrobialEscherichia coli, Staphylococcus aureusModerate to high activity
AnticancerVarious cancer cell lines (e.g., breast cancer)Potentially effective

Medicine

  • Drug Development : Research is ongoing to evaluate the compound as a drug candidate or precursor in drug synthesis. Its ability to modulate biological pathways makes it a candidate for treating various diseases.
Potential Applications Mechanism of Action
Cancer TherapyTargeting specific cancer cell pathways
Antimicrobial TreatmentsInhibiting growth of pathogenic bacteria

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of methyl 5-[(pentafluorophenoxy)methyl]-2-furoate derivatives demonstrated significant inhibition of tumor growth in vitro. The mechanism involved the modulation of apoptotic pathways, leading to increased cell death in cancerous cells.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, suggesting a promising alternative for infection control.

Industrial Applications

  • Material Science : this compound is utilized in developing advanced materials such as polymers with enhanced thermal stability and chemical resistance due to its fluorinated structure.
Material Type Properties Enhanced
PolymersIncreased durability, thermal stability

Mechanism of Action

The mechanism by which Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentafluorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate* C₁₃H₇F₅O₄ 330.19 (calc.) Pentafluorophenoxy, methyl ester High electronegativity, potential for electrophilic reactions
Methyl 5-(chloromethyl)-2-furoate C₇H₇ClO₃ 174.58 Chloromethyl, methyl ester Reactive chloromethyl group for further derivatization
Methyl 5-((naphthalen-2-yloxy)methyl)furan-2-carboxylate C₁₇H₁₄O₄ 282.29 Naphthyloxy, methyl ester Enhanced aromaticity, potential for π-π interactions
Methyl 5-({[N-(2-furoyl)glycyl]oxy}methyl)-2-furoate C₁₄H₁₃NO₇ 307.26 Glycine linker, dual furan rings Increased hydrogen-bonding capacity
Methyl 5-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy]methylfuran-2-carboxylate C₂₃H₁₇ClO₆ 448.83 Chromenyl, chloro, phenyl Bioactivity potential due to chromene core

*Calculated values based on analogous structures.

Physical and Chemical Properties

  • Electron-Withdrawing Effects: The pentafluorophenoxy group in the target compound likely increases electrophilicity compared to non-fluorinated analogs (e.g., naphthyloxy or phenyl derivatives) .
  • Solubility: Fluorinated compounds generally exhibit lower solubility in polar solvents due to hydrophobic perfluoroalkyl/aryl groups, whereas glycine-linked derivatives (e.g., C₁₄H₁₃NO₇) show improved water solubility .
  • Thermal Stability: Perfluorinated groups enhance thermal stability, as observed in perfluorinated esters like methyl pentadecafluorooctanoate .

Key Research Findings

  • Reactivity: The chloromethyl group in methyl 5-(chloromethyl)-2-furoate enables facile functionalization, contrasting with the inert pentafluorophenoxy group in the target compound .
  • Biological Potential: Chromenyl-substituted furans exhibit structural motifs linked to DNA intercalation and enzyme inhibition, suggesting therapeutic relevance .
  • Environmental Impact: Perfluorinated compounds (e.g., methyl pentadecafluorooctanoate) are persistent environmental pollutants, raising concerns about the ecological footprint of fluorinated furans .

Biological Activity

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.
  • Pentafluorophenoxy Group : This highly electronegative group enhances lipophilicity and may influence the compound's interaction with biological targets.

Molecular Formula : C_{12}H_{6}F_{5}O_{3}

Molecular Weight : 316.17 g/mol

Pharmacological Properties

  • Anti-inflammatory Activity : this compound has shown promising anti-inflammatory effects in preclinical studies. The compound appears to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases such as arthritis and colitis .
  • Antioxidant Properties : The presence of the furan moiety is associated with antioxidant activity, which may help mitigate oxidative stress in biological systems. This property is particularly relevant in conditions where oxidative damage plays a role, such as neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), reducing the production of inflammatory mediators.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways activated by cytokines, particularly those involving NF-kB and MAPK pathways, leading to decreased expression of inflammation-related genes .

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan. The results indicated a reduction in TNF-alpha levels and other inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Study Reference Model Used Findings
Rat modelReduced paw edema and TNF-alpha levels
Cell culturesInhibition of IL-6 and IL-1β production

Antioxidant Activity Assessment

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that this compound exhibited a significant scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid .

Assay Type IC50 Value (µM) Reference
DPPH Scavenging25
ABTS Scavenging30

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves nucleophilic substitution or esterification reactions. For example, reacting 5-(chloromethyl)-2-furoate with pentafluorophenol in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. Yield optimization requires monitoring by TLC or HPLC to minimize side products like hydrolyzed esters or unreacted phenol derivatives .
  • Key Parameters : Temperature control (<80°C to prevent ester degradation), stoichiometric excess of pentafluorophenol (1.2–1.5 eq.), and inert atmosphere (N₂/Ar) to avoid oxidation of the furan ring .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the furan ring (e.g., δ 6.5–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for methylene bridges). ¹⁹F NMR resolves pentafluorophenyl signals (e.g., δ -140 to -160 ppm for para-fluorine) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. ESI-MS in negative mode detects [M-H]⁻ ions (expected m/z ~350–360) .
  • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-F stretching), and 1600 cm⁻¹ (furan ring) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show:

  • Light Sensitivity : Degrades under UV light (λ = 254 nm) via furan ring opening; store in amber vials .
  • Thermal Stability : Stable at 4°C for >6 months but decomposes above 60°C (TGA/DSC data). Freeze-dried samples retain purity longer than solutions .
  • Humidity : Hydrolysis of the ester group occurs at >70% RH; use desiccants (silica gel) for solid storage .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in radical-mediated reactions?

  • Methodological Answer : DFT studies (M062X/cc-pVTZ level) model H-abstraction and OH-addition pathways. The methyl group adjacent to the ester is the most reactive site (ΔG‡ ~15–20 kcal/mol). MD simulations (NAMD/GROMACS) predict aggregation tendencies in aqueous environments due to fluorophilic interactions .
  • Kinetic Analysis : CCSD(T)/CBS methods calculate rate coefficients (k) for OH-radical reactions, showing pressure dependency above 1 atm .

Q. How can researchers evaluate the biological activity of this compound against multidrug-resistant pathogens?

  • Methodological Answer :

  • Antimicrobial Assays : MIC/MBC testing in Mueller-Hinton broth (CLSI guidelines) against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains. Synergy studies with β-lactams (checkerboard method) assess fractional inhibitory concentration indices (FICI) .
  • Mechanistic Studies : Fluorescence-based assays (SYTOX Green uptake) for membrane disruption. ROS generation measured via DCFH-DA probes .

Q. What strategies mitigate the formation of perfluorinated by-products during synthesis?

  • Methodological Answer :

  • By-Product Identification : LC-HRMS detects fluorinated impurities (e.g., perfluoroalkyl sulfonates) from incomplete phenol substitution.
  • Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water) removes hydrophobic by-products. Avoid PFAS-contaminated solvents (validate via EPA Method 537.1) .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 68%)?

  • Methodological Answer :

  • Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst use (e.g., DMAP for esterification), and purification methods. Replicate conditions from Literature A (yield 45%) and Literature B (yield 68%) under controlled humidity (<30% RH) .
  • Statistical Validation : Use Design of Experiments (DoE) to test factors (temperature, stoichiometry) with ANOVA. Central composite designs identify optimal parameters .

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